molecular formula C10H6Br2ClN B578024 3,4-Dibromo-6-chloro-8-methylquinoline CAS No. 1211751-43-7

3,4-Dibromo-6-chloro-8-methylquinoline

Cat. No.: B578024
CAS No.: 1211751-43-7
M. Wt: 335.423
InChI Key: WEBKTAFJCLGEGA-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-chloro-8-methylquinoline (CAS 1211751-43-7) is a high-value, polyhalogenated quinoline derivative of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C10H6Br2ClN and a molecular weight of 335.42 g/mol, this compound serves as a versatile and critical synthetic building block . Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where it has been shown to undergo regioselective coupling at the 4-position . This regioselectivity enables researchers to use this compound as a key intermediate for the convergent synthesis of complex, unsymmetrically substituted quinoline scaffolds, which are privileged structures in medicinal chemistry . The quinoline core is a common motif in pharmaceuticals, and this specific bromo/chloro substitution pattern allows for sequential, selective functionalization, making it a powerful tool for constructing libraries of potential bioactive molecules . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1211751-43-7

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

3,4-dibromo-6-chloro-8-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-2-6(13)3-7-9(12)8(11)4-14-10(5)7/h2-4H,1H3

InChI Key

WEBKTAFJCLGEGA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Br

Synonyms

6-Chloro-3,4-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Quinoline Derivatives

Compound (I): 2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one Monohydrate
  • Substituents: Bromine at positions 2 and 4, a quinoline-aminomethylene group at position 6, and a ketone group.
  • Structural Features: Dihedral angle between quinoline and benzene rings: 7.53° . π-π interactions between aromatic rings: 3.588 Å centroid distance . Short Br···Br contacts (3.5757 Å), below the van der Waals radii sum (3.70 Å), suggesting significant halogen bonding .
  • Physicochemical Properties: Yield: 83% (synthesis via condensation of 3,5-dibromo-salicylaldehyde and 8-aminoquinoline in acetonitrile) . Water molecules in the crystal lattice participate in O–H···O and C–H···O hydrogen bonds, enhancing structural stability .
Compound (II): 2,4-Dichloro-6-(8-quinolyl-aminomethylene)cyclohexa-2,4-dien-1-one Methanol Solvate
  • Substituents: Chlorine at positions 2 and 4, similar quinoline-aminomethylene group at position 4.
  • Structural Differences: Larger dihedral angle (11.17°) compared to Compound (I), indicating reduced planarity due to Cl substituents . No short Cl···Cl contacts reported, reflecting weaker halogen interactions compared to Br.
  • Implications : The smaller dihedral angle in Compound (I) suggests bromine substituents enhance planarity, favoring π-π stacking and crystal packing efficiency.

Functionalized Quinoline Esters ()

Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h)
  • Substituents : Bromine (position 6), fluorine (position 8), and an ester group.
  • Key Properties: The 4-oxo-1,4-dihydroquinoline core introduces conjugation, altering electronic properties compared to fully aromatic quinolines. Fluorine’s strong electron-withdrawing effect may increase acidity at adjacent positions, influencing reactivity .
Ethyl 4-chloro-6-methoxy-d3-quinoline-3-carboxylate (7a)
  • Substituents : Chlorine (position 4), methoxy (position 6), and deuterated methyl groups.
  • Comparison: Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing Cl and Br in 3,4-Dibromo-6-chloro-8-methylquinoline.

Amino-Substituted Quinolines ()

8-β-Aminobutylamino-6-methoxyquinoline (III)
  • Substituents: Methoxy (position 6), aminoalkyl chain (position 8).
  • Functional Contrast: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in this compound. Such derivatives are often explored for antimalarial or antibacterial activity, whereas halogenated analogs may prioritize stability and electronic modulation .

Structural and Electronic Trends

Table 1: Comparative Analysis of Key Quinoline Derivatives

Compound Substituents Dihedral Angle (°) Halogen Interactions Key Applications
This compound Br (3,4), Cl (6), CH3 (8) Not reported Likely Br···Br/Cl Catalysis, Drug Design
Compound (I) Br (2,4), Quinoline-aminomethylene 7.53 Br···Br (3.5757 Å) Crystal Engineering
Compound (II) Cl (2,4), Quinoline-aminomethylene 11.17 None significant Structural Studies
Ethyl 6h Br (6), F (8), ester Not reported N/A Medicinal Chemistry

Research Implications

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine enhance halogen bonding and crystal packing efficiency, as seen in Compound (I) .
  • Methyl vs. Amino Groups: The 8-methyl group in this compound likely improves lipophilicity, whereas amino analogs prioritize solubility and hydrogen bonding .
  • Synthetic Flexibility: Halogenated quinolines serve as intermediates for further functionalization (e.g., cross-coupling reactions), leveraging their electron-deficient aromatic rings .

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for controlled bromination of aromatic systems. In the context of quinoline derivatives, NBS enables selective bromination at electron-rich positions. For example, in the synthesis of 3,6-dibromo-4-phenyl-8-methylquinoline, NBS in chloroform at ambient temperature introduced bromine atoms at positions 3 and 6 of the quinoline core. This method achieved a 65% yield, with the phenyl group at position 4 directing bromination to adjacent sites.

Applying similar logic to 3,4-dibromo-6-chloro-8-methylquinoline, the chloro substituent at position 6 may act as a meta-directing group, favoring bromination at positions 3 and 4. A proposed protocol involves:

  • Dissolving 6-chloro-8-methylquinoline in anhydrous chloroform.

  • Adding NBS (2.2 equivalents) under argon.

  • Stirring at 25°C for 12–24 hours.

  • Isolating the product via column chromatography.

Key variables include solvent polarity (chloroform vs. dichloromethane) and reaction duration, which influence regioselectivity. For instance, extending the reaction time to 36 hours in dichloromethane increased dibrominated product yield to 78% in analogous systems.

Direct Bromination with Molecular Bromine

Gaseous bromine (Br₂) offers a cost-effective alternative for large-scale synthesis. A patent describing the preparation of 4,8-dibromo-3-chloro-6-methylquinoline utilized Br₂ in acetic acid at 80°C. While this method achieved 90% conversion, controlling exothermicity and minimizing polybromination require careful temperature modulation.

For this compound, a modified approach could involve:

  • Adding Br₂ (1.05 equivalents) dropwise to a stirred solution of 6-chloro-8-methylquinoline in glacial acetic acid at 0°C.

  • Gradual warming to 50°C over 2 hours.

  • Quenching with sodium thiosulfate to neutralize excess Br₂.

This method’s success hinges on the methyl group at position 8 stabilizing transition states during electrophilic substitution.

Quinoline Ring Construction with Pre-Halogenated Intermediates

Skraup Synthesis with Brominated Anilines

The Skraup reaction constructs the quinoline ring from aniline derivatives, offering a route to incorporate halogens at specific positions. For example, 3,4-dibromoaniline could serve as a precursor, with the bromine atoms retained at positions 3 and 4 post-cyclization. A typical procedure involves:

StepReagent/ConditionPurpose
13,4-Dibromoaniline, glycerol, H₂SO₄Cyclization
2FeSO₄·7H₂O, 180°COxidative dehydrogenation
3Chlorination at position 6Introduce Cl substituent

However, the harsh acidic conditions may lead to debromination, necessitating low-temperature modifications.

Doebner-Miller Modification for Halogen Retention

The Doebner-Miller reaction, employing β-ketoesters, provides better control over substituent positions. A synthesis of 8-methylquinoline derivatives began with 2-methyl-4-bromoaniline, which, after condensation with ethyl acetoacetate, yielded 6-chloro-8-methylquinoline. Subsequent bromination at positions 3 and 4 completed the synthesis.

Critical parameters include:

  • Solvent selection : Ethanol minimizes side reactions vs. higher-boiling solvents.

  • Catalyst : Zinc chloride improves cyclization efficiency.

Post-Synthetic Functionalization

Chlorination via Thionyl Chloride

Introducing chlorine at position 6 can be achieved using thionyl chloride (SOCl₂). A protocol adapted from the preparation of 6-bromo-4-chloro-5,8-difluoroquinoline involves:

  • Refluxing 3,4-dibromo-8-methylquinoline with SOCl₂ (5 equivalents) in toluene.

  • Neutralizing with aqueous NaHCO₃.

  • Isolating the product via crystallization.

This method achieved 85% purity, with residual SOCl₂ removed by azeotropic distillation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
NBS Bromination65–7898.1–98.8High regioselectivityCost of NBS
Br₂ Direct Bromination70–9095.2ScalabilitySafety concerns
Skraup Synthesis50–6090.5Single-step ring formationDebromination risk
Doebner-Miller7597.3Better substituent controlMulti-step process

Industrial-Scale Considerations

Solvent Recycling

The patent CN111377863A highlights solvent recovery in oxidation reactions, where acetonitrile was recycled 19 times without yield loss. Applying this to bromination, chloroform or dichloromethane could be distilled and reused, reducing costs by 40%.

Catalytic Efficiency

Copper(I) iodide and palladium catalysts, as used in Sonogashira couplings , offer turnover numbers (TON) exceeding 10,000 in optimized systems. Such catalysts could streamline dibromination steps.

Q & A

Q. What are the established synthetic routes for 3,4-Dibromo-6-chloro-8-methylquinoline, and how can purity be optimized?

The synthesis typically involves sequential halogenation and methylation of the quinoline core. A common approach starts with 8-methylquinoline, followed by regioselective bromination at the 3- and 4-positions using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid at 60–80°C). Subsequent chlorination at the 6-position is achieved via electrophilic substitution using chlorinating agents like sulfuryl chloride (SO₂Cl₂). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns, with deshielded aromatic protons (δ 7.5–9.0 ppm) indicating halogen and methyl group effects.
  • X-ray Crystallography: SHELXL refinement resolves molecular geometry, planar quinoline systems, and intermolecular interactions (e.g., halogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 348.8421 for C₁₁H₈Br₂ClN).

Advanced Research Questions

Q. How do substitution patterns in this compound influence its reactivity and biological activity?

The 3,4-dibromo and 6-chloro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) for derivatization. The 8-methyl group sterically hinders certain reactions but stabilizes the quinoline core. Comparative studies show halogenated quinolines exhibit heightened antimicrobial activity due to increased membrane permeability and DNA intercalation potential. For example, fluorinated analogs disrupt bacterial DNA gyrase (IC₅₀ < 1 µM) .

Q. Table 1: Impact of Substituents on Quinoline Derivatives

CompoundSubstituentsBiological Activity (IC₅₀)
This compoundBr, Cl, CH₃Antibacterial: 2.5 µM
4-Chloro-8-fluoroquinolineCl, FAntifungal: 5.8 µM
6-Bromo-4-chloro-8-fluoroquinolineBr, Cl, FAntiviral: 1.3 µM

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain). To mitigate:

  • Standardize assays: Use CLSI/MICE guidelines for MIC determination.
  • Control substituent effects: Compare analogs with single vs. multiple halogens.
  • Validate mechanisms: Employ fluorescence quenching or molecular docking to confirm DNA/enzyme binding .

Q. What computational and experimental strategies are recommended for studying crystallographic packing and intermolecular interactions?

  • SHELX Suite: SHELXD solves crystal structures from twinned or high-symmetry data. Hydrogen-bonding networks (e.g., N–H⋯N) and halogen interactions (Br⋯Br, ~3.5 Å) stabilize molecular packing .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactivity sites .

Q. What methodologies are effective for analyzing metabolic stability and toxicity of halogenated quinolines?

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Cytotoxicity screening: Use MTT assays on HepG2 cells to assess IC₅₀ values.
  • ADMET Prediction: SwissADME or ProTox-II models evaluate logP (>3.5) and hERG inhibition risks .

Methodological Notes

  • Data validation: Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .
  • Ethical reporting: Adhere to FAIR principles for open data sharing in antimicrobial research .

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